-Spinasterol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of spinasterol from plant sources typically involves hydrolyzing the plant matrix with alkali or acids to improve extractability . The extract is then purified using chromatographic methods such as thin-layer chromatography and column chromatography .
Industrial Production Methods
Industrial production of spinasterol involves large-scale extraction from plant oils, followed by purification processes to isolate the compound. Techniques such as preparative chromatography and mass spectrometry are employed to ensure the purity and quality of the extracted spinasterol .
Chemical Reactions Analysis
Types of Reactions
Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Spinasterol can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of spinasterol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated spinasterol compounds .
Scientific Research Applications
Spinasterol has a wide range of scientific research applications:
Mechanism of Action
Spinasterol exerts its effects through several mechanisms:
Anti-inflammatory: It modulates immune molecular mediators, activates immune cells, and directly acts on inflammatory cells.
Glucose Uptake and Insulin Secretion: Spinasterol enhances glucose uptake by increasing the expression of insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4.
Comparison with Similar Compounds
Similar Compounds
Schottenol: A dihydro analog of spinasterol, often found in the same plant sources.
Stigmasterol: Another phytosterol with a similar structure but different double bond positions.
Campesterol: A phytosterol with a similar structure but different side chain substituents.
Uniqueness
Spinasterol is unique due to its specific double bond positions and its presence in a variety of plant sources. Its ability to mimic the membrane properties of natural cholesterol and its potential in enhancing glucose uptake and insulin secretion make it distinct from other similar compounds .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JZVFJDZBLUFKCA-UZSYLJJSSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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